molecular formula C23H35FO2 B14355664 2-Fluoro-4-pentylphenyl 4-pentylcyclohexane-1-carboxylate CAS No. 90311-39-0

2-Fluoro-4-pentylphenyl 4-pentylcyclohexane-1-carboxylate

Cat. No.: B14355664
CAS No.: 90311-39-0
M. Wt: 362.5 g/mol
InChI Key: AWWXAJPZIHTBHP-UHFFFAOYSA-N
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Description

2-Fluoro-4-pentylphenyl 4-pentylcyclohexane-1-carboxylate is a chemical compound known for its unique structural properties It consists of a fluorinated phenyl ring and a cyclohexane carboxylate moiety, both substituted with pentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-pentylphenyl 4-pentylcyclohexane-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: Introduction of the fluorine atom to the phenyl ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Alkylation: Attachment of the pentyl group to the phenyl ring via Friedel-Crafts alkylation using pentyl chloride and a Lewis acid catalyst like aluminum chloride.

    Esterification: Formation of the ester linkage by reacting 4-pentylcyclohexanecarboxylic acid with the fluorinated phenyl compound in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-pentylphenyl 4-pentylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Fluoro-4-pentylphenyl 4-pentylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-pentylphenyl 4-pentylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and binding affinity to hydrophobic sites. The ester linkage allows for hydrolysis, releasing active metabolites that can interact with cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-ethylphenyl 4-ethylcyclohexane-1-carboxylate
  • 2-Fluoro-4-butylphenyl 4-butylcyclohexane-1-carboxylate
  • 2-Fluoro-4-hexylphenyl 4-hexylcyclohexane-1-carboxylate

Uniqueness

2-Fluoro-4-pentylphenyl 4-pentylcyclohexane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties

Properties

CAS No.

90311-39-0

Molecular Formula

C23H35FO2

Molecular Weight

362.5 g/mol

IUPAC Name

(2-fluoro-4-pentylphenyl) 4-pentylcyclohexane-1-carboxylate

InChI

InChI=1S/C23H35FO2/c1-3-5-7-9-18-11-14-20(15-12-18)23(25)26-22-16-13-19(17-21(22)24)10-8-6-4-2/h13,16-18,20H,3-12,14-15H2,1-2H3

InChI Key

AWWXAJPZIHTBHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)OC2=C(C=C(C=C2)CCCCC)F

Origin of Product

United States

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